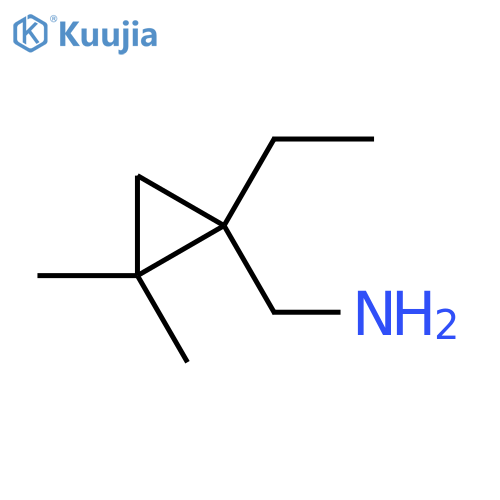

Cas no 1528287-57-1 ((1-ethyl-2,2-dimethylcyclopropyl)methanamine)

(1-ethyl-2,2-dimethylcyclopropyl)methanamine 化学的及び物理的性質

名前と識別子

-

- (1-ethyl-2,2-dimethylcyclopropyl)methanamine

- 1528287-57-1

- EN300-1866265

-

- インチ: 1S/C8H17N/c1-4-8(6-9)5-7(8,2)3/h4-6,9H2,1-3H3

- InChIKey: XWYOSBFIFAWVES-UHFFFAOYSA-N

- ほほえんだ: NCC1(CC)CC1(C)C

計算された属性

- せいみつぶんしりょう: 127.136099547g/mol

- どういたいしつりょう: 127.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 26Ų

(1-ethyl-2,2-dimethylcyclopropyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1866265-5.0g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1866265-1g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1866265-2.5g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1866265-1.0g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1866265-10.0g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1866265-5g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1866265-10g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1866265-0.5g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1866265-0.1g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1866265-0.05g |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine |

1528287-57-1 | 0.05g |

$707.0 | 2023-09-18 |

(1-ethyl-2,2-dimethylcyclopropyl)methanamine 関連文献

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

(1-ethyl-2,2-dimethylcyclopropyl)methanamineに関する追加情報

(1-Ethyl-2,2-Dimethylcyclopropyl)Methanamine: A Comprehensive Overview

The compound with CAS No. 1528287-57-1, commonly referred to as (1-ethyl-2,2-dimethylcyclopropyl)methanamine, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of cyclopropane derivatives and has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the properties, synthesis, applications, and latest research findings related to (1-ethyl-2,2-dimethylcyclopropyl)methanamine.

The molecular structure of (1-ethyl-2,2-dimethylcyclopropyl)methanamine consists of a cyclopropane ring substituted with an ethyl group at position 1 and two methyl groups at position 2. The methanamine group (-CH₂NH₂) is attached to the cyclopropane ring, giving the compound its distinctive name. This structure imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The strained ring structure of cyclopropane provides opportunities for creating molecules with novel bioactivities. For instance, researchers have explored the use of (1-ethyl-2,2-dimethylcyclopropyl)methanamine as a potential lead compound in the development of anti-cancer agents. The compound's ability to interact with specific biological targets has shown promising results in preclinical trials.

In addition to its pharmaceutical applications, (1-ethyl-2,2-dimethylcyclopropyl)methanamine has also found utility in agrochemicals. Its unique chemical properties make it an effective ingredient in pesticides and herbicides. Recent advancements in green chemistry have further enhanced its applicability by improving the synthesis process to reduce environmental impact.

The synthesis of (1-ethyl-2,2-dimethylcyclopropyl)methanamine involves a multi-step process that typically starts with the preparation of the cyclopropane ring. Various methods have been reported in the literature, including ring-opening reactions and transition metal-catalyzed cyclizations. One of the most efficient routes involves the use of palladium catalysts to facilitate the formation of the cyclopropane ring under mild conditions.

The physical and chemical properties of (1-ethyl-2,2-dimethylcyclopropyl)methanamine are well-documented. It is a stable compound under normal conditions but can undergo various reactions depending on its functional groups. For example, the methanamine group can act as a nucleophile in substitution reactions or as an amine base in acid-base reactions.

From an environmental perspective, understanding the fate and behavior of (1-ethyl-2,2-dimethylcyclopropyl)methanamine is crucial for its safe use. Recent studies have focused on its biodegradation pathways and toxicity profiles. These studies aim to ensure that its application does not pose significant risks to ecosystems or human health.

In conclusion, (1-ethyl-2,2-dimethylcyclopropyl)methanamine (CAS No. 1528287-57-1) is a versatile compound with a wide range of applications across different industries. Its unique structure and properties continue to be explored by researchers worldwide. As new findings emerge from ongoing studies, this compound is expected to play an even more significant role in advancing scientific and technological frontiers.

1528287-57-1 ((1-ethyl-2,2-dimethylcyclopropyl)methanamine) 関連製品

- 2694747-55-0(tert-butyl N-(2-chloro-3-fluorophenyl)methylcarbamate)

- 2171907-74-5(tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate)

- 1359509-93-5(methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate)

- 2380-77-0(3-(3-amino-1-hydroxypropyl)phenol)

- 1260777-45-4(1-(3,5-dichlorophenyl)cyclopropan-1-amine)

- 1806475-82-0(3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one)

- 2138519-55-6(methyl 4-(4-bromo-1,3-thiazol-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate)

- 548779-60-8(N,N'-1,4-Phenylenebis2,5-dichlorobenzamide)

- 1542397-11-4(6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)

- 2228634-68-0(1-1-(4-benzylmorpholin-2-yl)cyclopropylethan-1-ol)